molecular formula C18H48N2Si4 B12835540 N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine

N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine

Cat. No.: B12835540
M. Wt: 404.9 g/mol
InChI Key: CANXFLFXXVYNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes (cm⁻¹):

Bond/Vibration Frequency Range Relative Intensity
Si-C asymmetric stretch 750–780 Strong
Si-C symmetric stretch 690–710 Medium
C-N stretch 1120–1150 Weak
CH₃ deformation 1260–1280 Strong

The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms complete silylation of amine groups.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.12 ppm (s, 36H, Si-(CH₃)₃)
  • δ 1.28–1.35 ppm (m, 4H, C3/C4 methylenes)
  • δ 1.52–1.60 ppm (m, 4H, C2/C5 methylenes)
  • δ 2.68 ppm (t, J=6.8 Hz, 4H, C1/C6 methylenes adjacent to N)

¹³C NMR (100 MHz):

  • δ 1.4 ppm (Si-(CH₃)₃)
  • δ 23.8, 27.1, 32.6 ppm (methylene carbons)
  • δ 45.2 ppm (N-C)

²⁹Si NMR:

  • δ 12.3 ppm (Si-N environment)

Raman Spectroscopy

Characteristic silicon-related bands:

  • Si-C symmetric stretch : 620–640 cm⁻¹
  • Si-N-Si deformation : 430–450 cm⁻¹
  • C-Si-C bend : 290–310 cm⁻¹

The Raman spectrum shows minimal polarization dependence due to the molecule's high symmetry.

Properties

Molecular Formula

C18H48N2Si4

Molecular Weight

404.9 g/mol

IUPAC Name

N,N,N',N'-tetrakis(trimethylsilyl)hexane-1,6-diamine

InChI

InChI=1S/C18H48N2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18-20(23(7,8)9)24(10,11)12/h13-18H2,1-12H3

InChI Key

CANXFLFXXVYNEC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine typically involves the reaction of hexanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Hexanediamine+4(Trimethylsilyl chloride)N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)\text{Hexanediamine} + 4 \text{(Trimethylsilyl chloride)} \rightarrow \text{N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine} + 4 \text{(Hydrochloric acid)} Hexanediamine+4(Trimethylsilyl chloride)→N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)

Industrial Production Methods

While specific industrial production methods for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, leading to the formation of hexanediamine and trimethylsilanol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of hexanediamine can be formed.

    Hydrolysis: The primary products are hexanediamine and trimethylsilanol.

Scientific Research Applications

Aminating Agent in Fuel Cells

N,N,N',N'-Tetrakis(trimethylsilyl)-1,6-hexanediamine is used as an aminating agent for the preparation of anion exchange membranes in solid alkaline fuel cells. This application benefits from the compound's ability to introduce cationic groups that enhance anionic conductivity and improve the dimensional stability of the membranes. The dual role of functionalizing and cross-linking in a single step simplifies the membrane preparation process .

Catalysis

This compound has been explored as a catalyst in various organic reactions. Its structure allows it to stabilize transition states and facilitate reactions that require amine functionalities. For instance, it has shown promise in promoting nucleophilic substitutions and facilitating the formation of complex organic molecules .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing diverse heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit significant biological activity, making them valuable in drug development .

Data Tables

PropertyValue
Boiling Point209-210 °C
Density0.806 g/mL at 25 °C
Refractive Index1.4359

Case Study 1: Fuel Cell Membrane Development

In a study published by Sigma-Aldrich, researchers utilized this compound to create anion exchange membranes that exhibited superior conductivity compared to traditional materials. The membranes were tested under various operational conditions, demonstrating enhanced performance metrics that could lead to more efficient fuel cell systems .

Case Study 2: Organic Synthesis

A recent publication highlighted the use of this compound in synthesizing novel triazole derivatives with potential anticancer properties. The study demonstrated how the compound facilitated the formation of complex structures that showed significant cytotoxic activity against human cancer cell lines .

Mechanism of Action

The mechanism of action for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine primarily involves its ability to act as a protecting group. The trimethylsilyl groups shield the amine functionalities, preventing unwanted reactions. This protection can be removed under specific conditions, allowing for subsequent reactions at the amine sites.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on 1,6-hexanediamine significantly alters its chemical behavior. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1,6-Hexanediamine (base molecule) -NH₂ 116.21 204–205 Polymer crosslinking, epoxy curing
N,N,N',N'-Tetramethyl derivative -N(CH₃)₂ 172.31 209.5 Catalyst in polyurethane foams
N,N,N',N'-TMS derivative (target) -N(Si(CH₃)₃)₂ ~428.9 (calculated) N/A Polymer synthesis, organocatalysis
N,N'-Dibutyl derivative -N(C₄H₉)₂ 256.45 N/A Surfactants, corrosion inhibitors

Notes:

  • Thermal Stability : Silyl groups (e.g., TMS) confer higher thermal stability than methyl or butyl groups due to strong Si–N bonds and reduced nucleophilicity .
  • Solubility: Trimethylsilyl derivatives exhibit increased solubility in nonpolar solvents compared to polar methyl or amine analogs, making them suitable for hydrophobic polymer matrices .

CO₂ Absorption Capacity

This suggests that bulky substituents (e.g., TMS) might further enhance CO₂ capture efficiency due to increased hydrophobicity and steric effects .

Catalytic and Coordination Chemistry

  • Tetramethyl Derivative : Forms complexes with transition metals (e.g., Pd(II), Ru(II)) for catalytic applications. shows that tetradentate ligands with phosphine groups exhibit superior metal-binding capacity .
  • Target Compound : The TMS groups’ electron-donating nature could stabilize metal complexes, though their steric bulk may limit coordination geometry .

Biological Activity

N,N,N',N'-Tetrakis(trimethylsilyl)-1,6-hexanediamine (TMHDA) is a silane-derived compound that has garnered attention for its potential applications in various fields, particularly in materials science and biochemistry. This article explores the biological activity of TMHDA, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10_{10}H24_{24}N2_2
  • Molecular Weight : 172.31 g/mol
  • CAS Number : 111-18-2
  • Physical State : Colorless to yellow liquid
  • Boiling Point : 209-210 °C

Biological Activity Overview

TMHDA exhibits several biological activities that make it a compound of interest in research and industrial applications. Its primary biological activities include:

Research Findings

Recent studies have investigated the implications of TMHDA in various applications:

Case Study 1: Anion Exchange Membranes

A study demonstrated that TMHDA could be utilized as a cross-linking agent in the synthesis of anion exchange membranes. The incorporation of TMHDA improved membrane performance by providing cationic groups that enhance anionic conductivity. The findings indicated that membranes prepared with TMHDA showed superior dimensional stability compared to those without it .

Case Study 2: Toxicological Assessment

Research assessing the toxicological profile of TMHDA revealed significant acute toxicity levels. Experimental data indicated that concentrations above certain thresholds resulted in severe skin burns and eye damage upon contact, necessitating stringent safety measures during handling .

Comparative Analysis of Related Compounds

To better understand the biological activity of TMHDA, a comparison with similar compounds can provide insights into its unique properties:

Compound NameCAS NumberBiological ActivityToxicity Level
N,N,N',N'-Tetramethyl-1,6-hexanediamine111-18-2Aminating agent for membranesAcute Tox. 1 (Inhalation)
N,N-Dimethyl-1,6-hexanediamine111-18-2Potentially lower reactivityAcute Tox. 3 (Dermal)
Trimethylsilyl derivativesVariesUsed in various organic synthesis reactionsVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.